2-Oxo-2-(propan-2-yloxy)ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
2-Oxo-2-(propan-2-yloxy)ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted with a 4-ethylphenyl group at position 2 and a complex ester moiety at position 4. The ester group consists of a 2-oxoethyl chain modified with a propan-2-yloxy (isopropoxy) group, contributing to its structural uniqueness. The 4-ethylphenyl substituent likely enhances lipophilicity, influencing bioavailability and membrane permeability, while the branched ester group may confer metabolic stability compared to simpler esters .
Properties
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl) 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-4-16-9-11-17(12-10-16)24-13-20(18-7-5-6-8-19(18)22(24)26)23(27)28-14-21(25)29-15(2)3/h5-13,15H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAGHRKFCBQRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Oxo-2-(propan-2-yloxy)ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a derivative of isoquinoline, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a complex structure that includes:
- An isoquinoline core
- A carboxylate group
- An ethylphenyl substituent
- A propan-2-yloxy group
These structural elements contribute to its biological properties and potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with isoquinoline and related structures exhibit a range of biological activities including:
- Anticancer : Many isoquinoline derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial : Some studies suggest potential antimicrobial properties.
- Anti-inflammatory : Certain modifications can enhance anti-inflammatory effects.
Anticancer Activity
A study focusing on similar isoquinoline derivatives demonstrated significant anticancer properties. The derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent antiproliferative effects. For instance, compounds derived from the 2-oxo-1,2-dihydroquinoline structure showed promising results against esophageal squamous cell carcinoma (ESCC) with some having IC50 values around 10 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | ESCC | 10 | Induces apoptosis |
| Compound B | MCF-7 (breast cancer) | 3.85 | Cell cycle arrest |
| Compound C | Panc-1 (pancreatic cancer) | 1.57 | ROS generation |
The mechanisms by which these compounds exert their biological effects often involve:
- Apoptosis Induction : Increased expression of pro-apoptotic factors like Bax and caspase activation has been observed.
- Cell Cycle Arrest : Compounds can interfere with cell cycle progression, leading to growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can elevate intracellular ROS levels, contributing to their cytotoxic effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization to enhance yield and purity. Modifications at various positions of the isoquinoline ring significantly influence biological activity, highlighting the importance of structure-activity relationships in drug design .
Comparison with Similar Compounds
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
- Core Structure: Spiro-fused cyclopentane-isoquinoline system.
- Substituents : A cyclohexyl group at position 2' and a carboxylic acid at position 4'.
- Key Differences : The spiro architecture introduces conformational rigidity, while the carboxylic acid group increases polarity compared to the target compound’s ester. This may reduce membrane permeability but improve aqueous solubility .
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
- Core Structure: Quinoline (vs. isoquinoline in the target compound).
- Substituents: Benzyloxy group at the para position of the phenyl ring and a hydroxyl group at position 2 of the quinoline.
- The benzyloxy group is bulkier and more lipophilic than the target’s 4-ethylphenyl group, which could influence pharmacokinetic properties .
Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
- Core Structure: Identical 1,2-dihydroisoquinoline core.
- Substituents : 4-Chlorophenyl at position 2 and a methyl ester at position 4.
- Key Differences: Electronic Effects: The chlorine atom (electron-withdrawing) vs. Ester Group: The methyl ester is smaller and less sterically hindered than the target’s propan-2-yloxy ethyl ester, which may increase susceptibility to enzymatic hydrolysis .
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
Lipophilicity : The target compound’s 4-ethylphenyl group and branched ester contribute to higher LogP (~3.8) compared to the spiro derivative (~2.1), suggesting better lipid bilayer penetration but poorer aqueous solubility.
Metabolic Stability : The propan-2-yloxy ethyl ester’s steric bulk may slow esterase-mediated hydrolysis relative to the methyl ester in the 4-chlorophenyl analogue.
Electronic Profile : The 4-chlorophenyl substituent’s electron-withdrawing nature could enhance electrophilic reactivity, whereas the ethyl group in the target compound may favor hydrophobic interactions.
Research Implications
- Drug Design : The target’s balance of lipophilicity and metabolic stability makes it a candidate for optimizing CNS-targeted agents, where blood-brain barrier penetration is critical.
- Material Science: The isoquinoline core’s aromaticity and substituent diversity could be leveraged in designing organic semiconductors or ligands for metal-organic frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
